

Aniracetam: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: Aniracetam

Cat. No.: B1664956

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Introduction

Aniracetam, N-anisoyl-2-pyrrolidinone, is a nootropic agent of the racetam class, first synthesized by Hoffmann-La Roche in the 1970s.[1] It is recognized for its cognitive-enhancing properties and has been studied for its potential in treating various neurological conditions.[2] [3] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and key experimental methodologies related to **aniracetam**, intended for a scientific audience engaged in pharmaceutical research and development.

Molecular Structure and Identification

Aniracetam is a derivative of 2-pyrrolidinone with an N-anisoyl group.[4] Its core structure consists of a five-membered lactam ring attached to a methoxy-substituted benzoyl group.

Table 1: Molecular Identifiers

Identifier	Value
IUPAC Name	1-(4-methoxybenzoyl)pyrrolidin-2-one[5]
Chemical Formula	C ₁₂ H ₁₃ NO ₃
Molar Mass	219.24 g/mol
CAS Number	72432-10-1
SMILES String	<chem>COC1=CC=C(C=C1)C(=O)N2CCCC2=O</chem>
InChI Key	ZXNRTKGTQJPIJK-UHFFFAOYSA-N

Aniracetam does not possess any chiral centers and is therefore an achiral molecule.

Physicochemical Properties

The physicochemical properties of **aniracetam** are crucial for its formulation, delivery, and pharmacokinetic profile. It is a white to off-white crystalline solid.

Table 2: Physicochemical Data

Property	Value
Melting Point	121-122 °C
Boiling Point (Predicted)	399.7 ± 34.0 °C
Water Solubility	Insoluble
Solubility in Organic Solvents	Soluble in chloroform and ethanol. Slightly soluble in methanol. Soluble in DMSO (≥ 100 mg/mL).
pKa (Predicted)	-1.74 ± 0.20
LogP (Predicted)	1.6

Experimental Protocols

Synthesis and Purification

A common method for the synthesis of **aniracetam** involves the acylation of 2-pyrrolidinone with p-methoxybenzoyl chloride.

Protocol 4.1.1: Synthesis of **Aniracetam**

- **Reaction Setup:** In a suitable reaction vessel, dissolve 2-pyrrolidinone (1.0 eq) and triethylamine (1.4 eq) in toluene.
- **Addition of Acylating Agent:** While maintaining the temperature below 50°C, add a solution of p-methoxybenzoyl chloride (1.0 eq) in toluene dropwise to the reaction mixture.
- **Reaction:** After the addition is complete, heat the mixture at 50°C for 2 hours.
- **Work-up:** Cool the reaction mixture to room temperature. Add water to the mixture and stir.
- **Isolation of Crude Product:** Collect the precipitated solid by suction filtration and wash with water until the filtrate is free of chloride ions.
- **Drying:** Dry the crude product.

Protocol 4.1.2: Purification by Recrystallization

- **Solvent Selection:** Ethanol is a suitable solvent for the recrystallization of **aniracetam**.
- **Dissolution:** Dissolve the crude **aniracetam** in a minimal amount of hot ethanol.
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- **Hot Filtration (Optional):** If charcoal was added or other solid impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- **Isolation of Pure Crystals:** Collect the purified crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of cold ethanol.

- Drying: Dry the crystals under vacuum to obtain pure **aniracetam**.

Analytical Characterization

Protocol 4.2.1: High-Performance Liquid Chromatography (HPLC)

- System: Agilent ODS column (4.6 mm x 150 mm, 5 μ m).
- Mobile Phase: Methanol-0.01 mol/L Potassium dihydrogen phosphate buffer solution (25:75, v/v), pH adjusted to 3.0.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 280 nm.
- Injection Volume: 20 μ L.

Protocol 4.2.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- System: Reverse phase C18 column.
- Mobile Phase: Methanol-water (60:40, v/v).
- Ionization: Electrospray Ionization (ESI), positive mode.
- Detection: Triple-quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.
- Transitions: For **aniracetam**, m/z 220 \rightarrow 135.

Protocol 4.2.3: Gas Chromatography-Mass Spectrometry (GC-MS)

- System: Shimadzu GCMS-QP2020 with an SH-Rxi™-5Sil MS column (30 m, 0.25 mm I.D., 0.25 μ m df).
- Injector Temperature: 260°C.

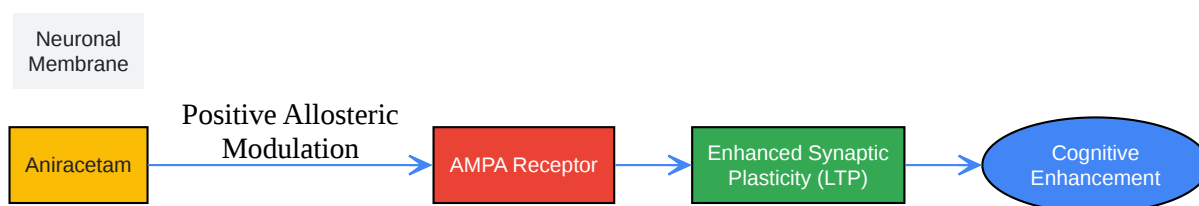
- Oven Temperature Program: Hold at 60°C for 2 min, then ramp at 10°C/min to 320°C and hold for 15 min.
- Carrier Gas: Helium.

Signaling Pathways and Mechanism of Action

Aniracetam's nootropic effects are attributed to its modulation of several neurotransmitter systems. Its primary mechanism involves the positive allosteric modulation of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It also influences cholinergic, dopaminergic, and serotonergic signaling.

Glutamatergic System Modulation

Aniracetam potentiates AMPA receptor-mediated currents, which is believed to enhance synaptic plasticity, a key process in learning and memory.



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Caption: **Aniracetam**'s positive modulation of AMPA receptors enhances synaptic plasticity.

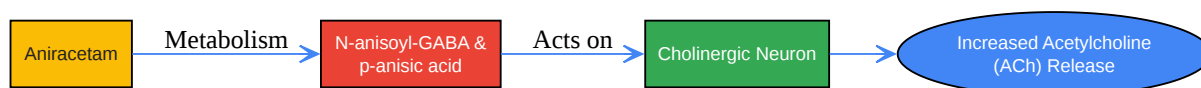
Protocol 5.1.1: In Vitro Assessment of AMPA Receptor Modulation

- System: *Xenopus* oocytes expressing heteromeric AMPA receptors (e.g., GluR1/2/3).
- Method: Two-electrode voltage clamp.
- Procedure: a. Perfuse the oocytes with a standard frog Ringer's solution. b. Apply kainate (an AMPA receptor agonist) to evoke an inward current. c. After establishing a baseline response, co-apply kainate with varying concentrations of **aniracetam** or its metabolites. d. Measure the potentiation of the kainate-evoked current. e. To investigate downstream

signaling, pre-incubate oocytes with specific kinase inhibitors (e.g., KN-93 for CaMKII) before applying the test compounds.

Cholinergic System Modulation

The metabolites of **aniracetam**, particularly N-anisoyl-GABA, have been shown to increase acetylcholine release in the brain.



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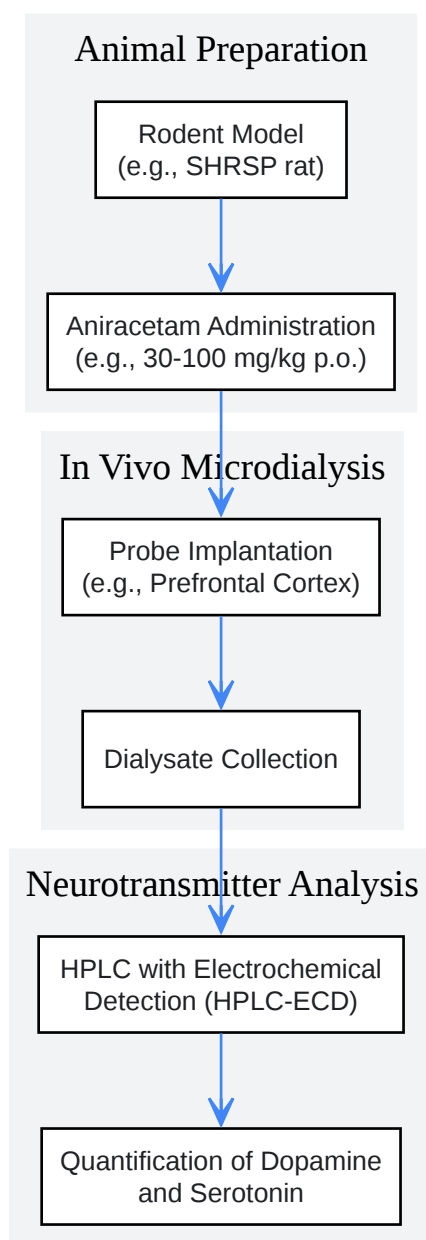
Caption: **Aniracetam** metabolites increase acetylcholine release from cholinergic neurons.

Protocol 5.2.1: In Vivo Measurement of Acetylcholine Release

- Model: Freely moving rats (e.g., stroke-prone spontaneously hypertensive rats).
- Technique: In vivo microdialysis.
- Procedure: a. Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus reticularis thalami, dorsal hippocampus, or prefrontal cortex). b. Perfuse the probe with artificial cerebrospinal fluid (aCSF). c. Collect dialysate samples at regular intervals to establish a baseline acetylcholine level. d. Administer **aniracetam** (e.g., 50 mg/kg, p.o.) or its metabolites via local perfusion through the probe. e. Continue collecting dialysate samples. f. Quantify acetylcholine levels in the dialysates using a sensitive analytical method such as HPLC with electrochemical detection or LC-MS/MS.

Dopaminergic and Serotonergic System Modulation

Aniracetam has been observed to increase the extracellular levels of dopamine and serotonin in specific brain regions.



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Caption: Experimental workflow for measuring **aniracetam**'s effect on monoamine release.

Protocol 5.3.1: In Vivo Measurement of Dopamine and Serotonin Release

- Model: Freely moving rats.
- Technique: In vivo microdialysis.

- Procedure: a. Implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, basolateral amygdala, or dorsal hippocampus). b. Perfuse the probe with aCSF. c. Collect dialysate samples to determine baseline levels of dopamine, serotonin, and their metabolites. d. Administer **aniracetam** systemically (e.g., 30 or 100 mg/kg, p.o.). e. Collect post-administration dialysate samples. f. Analyze the samples for dopamine, serotonin, 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA) using HPLC-ECD.

Conclusion

Aniracetam presents a multifaceted pharmacological profile, primarily characterized by its positive allosteric modulation of AMPA receptors and its influence on cholinergic, dopaminergic, and serotonergic neurotransmission. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, characterization, and functional analysis of **aniracetam**, offering valuable methodologies for researchers in the field of neuropharmacology and drug development. Further investigation into its mechanism of action and the activity of its metabolites will continue to be a key area of research.

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